molecular formula C10H9NO3S B1297940 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid CAS No. 60788-67-2

3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid

Cat. No. B1297940
CAS No.: 60788-67-2
M. Wt: 223.25 g/mol
InChI Key: DAPKNYUHIYHYBJ-UHFFFAOYSA-N
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Patent
US06825223B2

Procedure details

Ethanol (EtOH) (35 ml), 3-bromopropanoic acid (1.53 g, 10 mmols) and 2-mercaptobenzoxazole (1.51 g, 10mmols) were added in that order to an aqueous (15 ml) solution of potassium hydroxide (KOH) (1.0 g, 17.8 mmols), and heated under reflux for 3 hours. The reaction mixture was concentrated under reduced pressure, water was added to the resulting residue, and this was made acidic (pH=1) with 1N HCl added thereto. The precipitate formed was taken out through filtration, and crystallized in acetone-ether-hexane to obtain 1.3 g (58%) of 3-(benzoxazol-2-ylthio)propanoic acid as colorless crystals.
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
1.51 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][C:4]([OH:6])=[O:5].[SH:7][C:8]1[O:9][C:10]2[CH:16]=[CH:15][CH:14]=[CH:13][C:11]=2[N:12]=1.[OH-].[K+]>C(O)C>[O:9]1[C:10]2[CH:16]=[CH:15][CH:14]=[CH:13][C:11]=2[N:12]=[C:8]1[S:7][CH2:2][CH2:3][C:4]([OH:6])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
1.53 g
Type
reactant
Smiles
BrCCC(=O)O
Name
Quantity
1.51 g
Type
reactant
Smiles
SC=1OC2=C(N1)C=CC=C2
Name
solution
Quantity
15 mL
Type
reactant
Smiles
Name
Quantity
1 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure, water
ADDITION
Type
ADDITION
Details
was added to the resulting residue
ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was taken out through filtration
CUSTOM
Type
CUSTOM
Details
crystallized in acetone-ether-hexane

Outcomes

Product
Name
Type
product
Smiles
O1C(=NC2=C1C=CC=C2)SCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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